6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
Overview
Description
6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a complex organic compound with the molecular formula C9H5Br2NO6 It is characterized by the presence of bromine, nitro, and carboxylic acid functional groups attached to a dihydrobenzo[b][1,4]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves multiple steps:
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Nitration: : The nitro group is introduced at the 8 position via nitration, which involves treating the brominated intermediate with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
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Carboxylation: : The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: Lacks the nitro group, which may result in different chemical and biological properties.
8-Nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid:
6,7-Dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid: A structural isomer with different spatial arrangement of atoms, leading to variations in properties.
Uniqueness
6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is unique due to the specific combination of bromine, nitro, and carboxylic acid groups on the dihydrobenzo[b][1,4]dioxine scaffold. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
6,7-dibromo-5-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO6/c10-4-3(9(13)14)7-8(18-2-1-17-7)6(5(4)11)12(15)16/h1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGNUFUGOZHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C(=C2O1)C(=O)O)Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608550 | |
Record name | 6,7-Dibromo-8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-18-5 | |
Record name | 6,7-Dibromo-8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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